Cas no 32013-47-1 (3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid)
32013-47-1 structure
Product Name:3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid
N.o CAS:32013-47-1
MF:C12H17NO4S
MW:271.33268237114
CID:309855
PubChem ID:285655
Update Time:2025-04-19
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Valine,N-[(4-methylphenyl)sulfonyl]-
- 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
- 2-cyclohexyl-1-tosylaziridine
- N-tosylcyclohexylaziridine
- N-tosyl-D,L-valine
- N-tosyl-L-valine
- N-Ts-Val-OH
- 3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid
- N-Tos-D/L Valine
- 3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid
- N-Tosyl-DL-valine
- Tosyl valine, DL-
- SCHEMBL6446613
- CHEMBL2000610
- HMS561D10
- NSC142791
- EN300-04198
- Oprea1_542492
- N-((4-methylphenyl)sulfonyl)valine
- CY91SM6X67
- BRD-A22527538-001-01-2
- CBKinase1_000443
- UNII-CY91SM6X67
- NSC33495
- DL-Valine, N-((4-methylphenyl)sulfonyl)-
- Oprea1_845351
- AKOS000116689
- LS-12419
- CBDivE_003061
- AKOS016050346
- SR-01000390304-1
- FT-0675341
- 32013-47-1
- Z45637406
- F0348-2203
- 3-methyl-2-(4-methylbenzenesulfonamido)butanoicacid
- (+/-)-3-Methyl-2-(((4-methylphenyl)sulfonyl)amino)butanoic acid
- CBKinase1_012843
- N-Tosylvaline, DL-
- NSC-33495
- SR-01000390304
- N-[(4-Methylphenyl)sulfonyl]valine
- A1-04425
- NCI60_002933
- 3-methyl-2-(4-methylphenylsulfonamido)butanoic acid
- Maybridge1_006940
- NSC-142791
-
- Inchi: 1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)
- Chave InChI: ZYFUNXTYNIYYJI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC(C(=O)O)C(C)C)(=O)=O
Propriedades Computadas
- Massa Exacta: 271.08800
- Massa monoisotópica: 271.088
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 5
- Complexidade: 377
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 91.8Ų
Propriedades Experimentais
- Densidade: 1.246g/cm3
- Ponto de ebulição: 439.9ºC at 760mmHg
- Ponto de Flash: 219.9ºC
- Índice de Refracção: 1.542
- PSA: 91.85000
- LogP: 2.85420
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | M359280-50mg |
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid |
32013-47-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M359280-100mg |
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid |
32013-47-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M359280-500mg |
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid |
32013-47-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-04198-0.05g |
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid |
32013-47-1 | 95.0% | 0.05g |
$42.0 | 2025-02-21 | |
| Enamine | EN300-04198-0.1g |
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid |
32013-47-1 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-04198-0.25g |
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid |
32013-47-1 | 95.0% | 0.25g |
$92.0 | 2025-02-21 | |
| Enamine | EN300-04198-0.5g |
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid |
32013-47-1 | 95.0% | 0.5g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-04198-1.0g |
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid |
32013-47-1 | 95.0% | 1.0g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-04198-2.5g |
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid |
32013-47-1 | 95.0% | 2.5g |
$503.0 | 2025-02-21 | |
| Enamine | EN300-04198-5.0g |
3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid |
32013-47-1 | 95.0% | 5.0g |
$743.0 | 2025-02-21 |
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